molecular formula C19H15NO3S2 B11479479 N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No.: B11479479
M. Wt: 369.5 g/mol
InChI Key: RMIGETGKNIXHLU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry and material science. This particular compound features a naphtho[1,8-bc]thiophene core, which is a fused polycyclic aromatic system, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphtho[1,8-bc]thiophene core, followed by sulfonation and subsequent coupling with the 3,4-dimethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
  • N-(4-nitrophenyl)sulfonyltryptophan

Uniqueness

N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is unique due to its naphtho[1,8-bc]thiophene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C19H15NO3S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C19H15NO3S2/c1-11-6-7-13(10-12(11)2)20-25(22,23)17-9-8-16-18-14(17)4-3-5-15(18)19(21)24-16/h3-10,20H,1-2H3

InChI Key

RMIGETGKNIXHLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O)C

Origin of Product

United States

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